

## Clinical trial results and updates for BF-844

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | BF-844  |           |
| Cat. No.:            | B606051 | Get Quote |

A new investigational drug, **BF-844**, is emerging as a potential first-in-class therapy for Usher syndrome type 3 (USH3), a rare genetic disorder characterized by progressive hearing and vision loss.[1] Currently in early-stage clinical development, **BF-844** represents a novel therapeutic approach by targeting the underlying protein defect associated with the disease.

### Phase I Clinical Trial Initiated

A Phase I clinical trial for **BF-844** has been launched in Perth, Australia, to assess the drug's safety, tolerability, and pharmacokinetics in humans.[1] This initial study is a critical step in the clinical development process and is anticipated to be completed in September 2025.[1] The trial is sponsored by the USH III Initiative, a non-profit organization dedicated to finding treatments for this condition.[1]

### **Preclinical Data and Mechanism of Action**

Preclinical studies have demonstrated promising results for **BF-844**. In a mouse model of Usher syndrome type 3, the administration of **BF-844** was shown to protect against progressive hearing loss.[2]

The underlying cause of USH3 is a mutation in the CLRN1 gene, which leads to a defective Clarin-1 protein.[1][2] **BF-844** functions as a small molecule chaperone. Its mechanism of action involves a post-translational interaction with heat shock proteins, specifically HSP60 and HSP90, to stabilize the mutated Clarin-1 protein.[2] This stabilization allows the protein to be correctly localized to the plasma membrane, where it can function properly.[2]

Below is a summary of the available information on **BF-844**:



| Parameter                   | Information                                                                                                 |
|-----------------------------|-------------------------------------------------------------------------------------------------------------|
| Drug Name                   | BF-844                                                                                                      |
| Therapeutic Area            | Usher Syndrome Type 3 (USH3)                                                                                |
| Mechanism of Action         | Small molecule chaperone; stabilizes mutant<br>Clarin-1 protein via interaction with HSP60 and<br>HSP90.[2] |
| Clinical Trial Phase        | Phase I[1]                                                                                                  |
| Trial Status                | Active; expected completion in September 2025. [1]                                                          |
| Primary Endpoints (Phase I) | Safety, Tolerability, Pharmacokinetics.[1]                                                                  |
| Sponsor                     | USH III Initiative.[1]                                                                                      |

## **Comparison with Other Therapeutic Strategies**

As **BF-844** is a first-in-class small molecule therapeutic for USH3, there are no direct drug-to-drug comparisons with approved therapies. The primary alternative therapeutic strategies for genetic disorders like Usher syndrome are gene therapies.



| Therapeutic Approach       | BF-844 (Small Molecule<br>Chaperone)                                         | Gene Therapy                                                                  |
|----------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Mechanism                  | Stabilizes existing mutant protein to restore function.[2]                   | Introduces a correct copy of the faulty gene to produce a functional protein. |
| Administration             | Oral drug.[1]                                                                | Typically involves viral vectors for gene delivery.                           |
| Development Stage for USH3 | Phase I clinical trial.[1]                                                   | Preclinical and research<br>stages for hearing loss in<br>Usher syndrome.[2]  |
| Potential Advantages       | Potentially less complex manufacturing and administration.                   | Aims to provide a long-term or one-time treatment.                            |
| Potential Challenges       | Requires continuous dosing;<br>long-term efficacy and safety<br>are unknown. | Complex delivery to target cells; potential for immune response.              |

## **Experimental Protocols and Methodologies**

The development of **BF-844** involved a cell-based high-throughput screening process to identify molecules capable of stabilizing the defective Clarin-1 protein.[2] Preclinical efficacy was established using a knock-in mouse model of Usher 3 that exhibits progressive hearing loss.[2] The ongoing Phase I clinical trial will follow a standard dose-escalation design to determine the maximum tolerated dose and assess the safety profile in human subjects.

## Visualizing the Pathway and Workflow





#### Click to download full resolution via product page

Caption: Mechanism of action of BF-844 in stabilizing mutant Clarin-1 protein.



Click to download full resolution via product page



Caption: Simplified clinical trial workflow for BF-844 development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety Clinical Trial Launched for Usher Syndrome 3 Drug Foundation Fighting Blindness [fightingblindness.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Clinical trial results and updates for BF-844].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606051#clinical-trial-results-and-updates-for-bf-844]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com